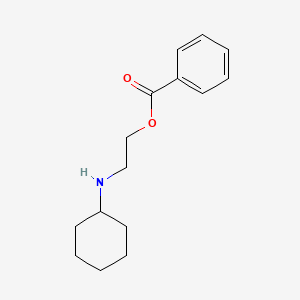

2-(Cyclohexylamino)ethyl benzoate

Description

2-(Cyclohexylamino)ethyl benzoate is a synthetic ester derivative characterized by a cyclohexylamine group linked to an ethyl benzoate backbone. These compounds are of interest in medicinal chemistry due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, which are known for their anti-inflammatory properties .

The synthesis typically involves methanol as the optimal solvent, yielding products with high purity (82–98%) and distinct melting points (71–200°C) depending on substituents . Structural confirmation is achieved via NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis .

Properties

CAS No. |

84977-55-9 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

2-(cyclohexylamino)ethyl benzoate |

InChI |

InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)18-12-11-16-14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |

InChI Key |

RGVPNCLDGNOWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethyl benzoate typically involves the esterification of benzoic acid with 2-(cyclohexylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclohexylamino)ethyl benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality 2-(Cyclohexylamino)ethyl benzoate .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)ethyl benzoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzylic position of the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Benzoic acid and 2-(cyclohexylamino)ethanol.

Reduction: Corresponding alcohol.

Substitution: Substituted benzoate derivatives.

Scientific Research Applications

2-(Cyclohexylamino)ethyl benzoate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential local anesthetic due to its structural similarity to other anesthetics.

Industry: In the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)ethyl benzoate involves its interaction with specific molecular targets. For example, it can inhibit sodium channels in neuronal cell membranes, leading to a block in nerve conduction. This mechanism is similar to that of other local anesthetics, where the compound binds to the inner portion of the sodium channel, preventing the influx of sodium ions and thus inhibiting action potential generation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(cyclohexylamino)ethyl benzoate analogs (from ) based on substituents, physical properties, and spectral characteristics:

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ in 5k, –NO₂ in 5d) lower melting points (71–73°C for 5k) and enhance reactivity due to increased electrophilicity . Electron-donating groups (e.g., –OCH₃ in 5l) increase solubility in polar solvents and stabilize aromatic systems via resonance .

Synthetic Efficiency: Methanol as a solvent achieves higher yields (up to 98%) compared to ethanol or THF due to superior solvation of intermediates . Catalyst-free Ugi reactions reduce purification complexity and cost .

Nitro and trifluoromethyl groups (5d, 5k) may improve pharmacokinetic properties by resisting enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.